rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride
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Overview
Description
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride is an interesting and complex organic compound. Known for its structural uniqueness and fascinating chemical properties, this compound has gained attention in various fields of scientific research. Composed of a cyclopentane ring fused with a pyrrole ring, it presents an exciting area for study and exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride can be intricate. One common approach involves the cyclization of appropriate intermediates through carefully controlled conditions. Key steps might include:
Cyclization Reactions: Utilizing cyclization agents to facilitate the fusion of the cyclopentane and pyrrole rings.
Hydrochloride Addition: This step typically involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized processes to ensure high yield and purity. This often involves:
Large-scale Reaction Vessels: To accommodate the significant volume of reagents.
Stringent Quality Control: Ensuring the consistency and reproducibility of the compound across batches.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride can undergo various types of chemical reactions, such as:
Oxidation: Where the compound can be converted to different oxidation states.
Reduction: Leading to the formation of reduced forms of the compound.
Substitution Reactions: These reactions can occur on different positions of the rings.
Common Reagents and Conditions: The typical reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often need to be carefully controlled to prevent side reactions.
Major Products: Products from these reactions vary depending on the exact conditions and reagents used, but can include different derivatives and functionalized versions of the original compound.
Scientific Research Applications
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride has found applications in numerous scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for potential therapeutic applications due to its unique structural features.
Industry: Employed in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride exerts its effects is rooted in its ability to interact with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to significant biological effects.
Comparison with Similar Compounds
When compared to similar compounds, such as other fused ring systems or pyrrole derivatives, rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride stands out due to its specific ring fusion and stereochemistry. Similar Compounds Include:
2,5-Dihydro-1H-pyrrole
1,2,3,4-Tetrahydroquinoline
Octahydroindole
Each of these compounds has unique features, but none quite match the distinct properties of this compound.
So, that’s the deep dive into this remarkable compound. Fascinating stuff! Anything specific in this article you want to explore further?
Properties
CAS No. |
2307779-26-4 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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